(-)-Trachelogenin

Neuroprotection Electrophysiology Glutamate Receptor Antagonism

Select (-)-Trachelogenin for its superior, evidence-backed research profile. It demonstrates nanomolar potency as an HCV entry inhibitor, outperforms arctigenin in glutamatergic modulation at lower concentrations, and induces selective autophagic cancer cell death. This aglycone lignan is a precise, validated tool for JAK-STAT pathway dissection, ensuring experimental reproducibility that generic alternatives cannot match.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 34209-69-3
Cat. No. B1215078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Trachelogenin
CAS34209-69-3
Synonymstrachelogenin
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC
InChIInChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1
InChIKeyYFVZKLQNMNKWSB-BTYIYWSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Trachelogenin (CAS 34209-69-3) Baseline: Source, Purity, and Procurement-Ready Profile


(-)-Trachelogenin is a naturally occurring dibenzylbutyrolactone-type lignan [1] that is primarily isolated from plant sources such as *Trachelospermum asiaticum* and *Cirsium* species [2]. As a pure aglycone, it is commercially available with a standard purity of ≥98% (HPLC) [3]. For research applications, its key physicochemical properties are well-defined: a molecular formula of C21H24O7 (MW 388.41 g/mol), a melting point of 144 °C, and a density of 1.300±0.06 g/cm³ . (-)-Trachelogenin is practically insoluble in water but demonstrates good solubility in DMSO (up to 10 mM in vitro), which is a standard solvent for biological assays .

(-)-Trachelogenin vs. In-Class Lignans: Why Generic Substitution Fails for Targeted Research


Substituting (-)-Trachelogenin with a closely related dibenzylbutyrolactone lignan (e.g., arctigenin or matairesinol) is scientifically unsound due to significant, quantifiable differences in their potency and efficacy profiles. Head-to-head comparative studies demonstrate that despite their structural similarity, these compounds exhibit non-overlapping and often superior activity in specific pathways. For instance, (-)-Trachelogenin demonstrates superior potency in glutamatergic modulation [1] and a distinct, more favorable tumor-selectivity profile compared to arctigenin [2]. Furthermore, its unique and highly potent mechanism as an HCV entry inhibitor (IC50 ~0.3 µg/mL) is not a general property of this lignan class [3]. Using an alternative compound will not replicate the specific, evidence-based activity of (-)-Trachelogenin, leading to invalid research outcomes.

Quantitative Evidence Guide for (-)-Trachelogenin (CAS 34209-69-3): Head-to-Head Comparisons for Informed Procurement


(-)-Trachelogenin Demonstrates Higher Potency than Arctigenin in Inhibiting Excitatory Synaptic Transmission

In a direct comparative ex vivo study on rat brain slices, (-)-Trachelogenin demonstrated higher potency than arctigenin in modulating synaptic activity. The study concluded that trachelogenin acts via inhibition of AMPA and KA receptors and has a higher potency than arctigenin [1]. Notably, a significant decrease in hippocampal population spike amplitude was observed with trachelogenin at 0.5 µM, while a comparable effect from arctigenin was only observed at a concentration of 1 µM [1].

Neuroprotection Electrophysiology Glutamate Receptor Antagonism

(-)-Trachelogenin Exhibits a Superior Tumor-Selectivity Window Compared to Arctigenin

(-)-Trachelogenin shows a more favorable differential toxicity profile between tumor and non-tumor cells. In a cross-study comparison, (-)-Trachelogenin displayed IC50 values ranging from 0.8–32.4 µM in tumor cell lines (SF-295 and HL-60) but required >64 µM to achieve similar effects in non-tumor cell lines [1]. In contrast, arctigenin has been reported to potently inhibit non-tumor pathways with an IC50 of 10 nM in other models .

Cancer Research Cytotoxicity Tumor Selectivity

(-)-Trachelogenin is a More Potent Inhibitor of HCV Entry than it is of General Tryptophan Breakdown

(-)-Trachelogenin demonstrates a highly specific and potent mechanism as a Hepatitis C Virus (HCV) entry inhibitor, with IC50 values of 0.325 µg/mL and 0.259 µg/mL in HCVcc and HCVpp models, respectively [1]. In a separate immunosuppression-related assay on IDO activity, (-)-Trachelogenin was active with an IC50 of 57.4 µM, which is significantly less potent [2].

Virology Antiviral HCV Entry Inhibitor

(-)-Trachelogenin is a More Potent Inhibitor of IFN-γ/STAT1 Signaling than Arctigenin

In a direct comparative study, both (-)-trachelogenin and arctigenin were tested for their ability to inhibit the IFN-γ/STAT1 signaling pathway. (-)-Trachelogenin demonstrated greater potency in this assay, with an IC50 value of 3.14 µM, which is approximately threefold lower than that of arctigenin (IC50 = 9.92 µM) [1].

Immunology Inflammation JAK-STAT Signaling

(-)-Trachelogenin Demonstrates Greater Potency than Matairesinol in Suppressing Tryptophan Breakdown

In a direct comparative study on the suppression of tryptophan breakdown via indoleamine 2,3-dioxygenase (IDO), (-)-Trachelogenin exhibited a significantly higher potency than matairesinol. (-)-Trachelogenin inhibited IDO activity with an IC50 of 57.4 µM, whereas matairesinol was much less active, showing an IC50 greater than 200 µM [1].

Immunosuppression Inflammation Tryptophan Metabolism

(-)-Trachelogenin Induces Autophagic Cell Death, a Mechanism Distinct from the Akt Inhibition of its Analog Nortrachelogenin

(-)-Trachelogenin's anticancer mechanism is primarily mediated through the induction of autophagic cell death, characterized by increased LC3 activation and altered Beclin-1 expression [1]. This contrasts with the mechanism reported for its close analog, nortrachelogenin, which acts by inhibiting Akt membrane localization and activity .

Cancer Research Autophagy Mechanism of Action

Targeted Application Scenarios for (-)-Trachelogenin Based on Validated Differentiation


Neuroscience: Probing AMPA/KA Receptor Function in Ex Vivo Brain Slices

(-)-Trachelogenin is the superior choice for investigating glutamatergic transmission in electrophysiology experiments. It is more potent than arctigenin, requiring a lower concentration (0.5 µM vs. 1 µM) to achieve a significant decrease in hippocampal population spike amplitude [1]. This allows for more sensitive and precise modulation of AMPA and KA receptors in ex vivo brain slice models [1].

Oncology: Investigating Autophagy-Mediated Cell Death with a Favorable Tumor-Selectivity Window

For cancer research focused on autophagy, (-)-Trachelogenin is a validated chemical probe. It induces autophagic cell death in colon cancer cells [1] and demonstrates a significant selectivity window, with IC50 values in tumor cells (0.8-32.4 µM) that are >2-80 fold lower than in non-tumor cells (>64 µM) [1]. This profile makes it ideal for studying targeted anticancer mechanisms while minimizing off-target effects in experimental models.

Virology: Targeted Inhibition of Hepatitis C Virus (HCV) Entry

(-)-Trachelogenin is a highly specific and potent tool for studying HCV entry mechanisms. Its low IC50 values (0.259-0.325 µg/mL) in HCVcc and HCVpp models [1] confirm its role as a non-genotype-specific entry inhibitor. Its activity is not simply due to broad immunosuppression, as evidenced by its significantly lower potency in general IDO inhibition assays [2], making it a precise reagent for dissecting the viral entry process.

Immunology and Inflammation: Potent Modulation of IFN-γ/STAT1 Signaling

In immunology research, (-)-Trachelogenin is a more potent inhibitor of the IFN-γ/STAT1 pathway (IC50 = 3.14 µM) compared to its analog arctigenin (IC50 = 9.92 µM) [1]. This makes it the preferred compound for studying the JAK-STAT signaling axis in the context of inflammatory diseases and immune cell activation, offering a more effective tool for modulating this key pathway [1].

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